Ionization Energy Lowered by 1.54 eV Versus Phosphonic Analog Enables Different Redox Reactivity
The vertical ionization energy (IE) of Phosphonothioic dichloride, ethenyl- is 9.70 eV [1]. This is significantly lower than the IE of its direct oxygen analog, Phosphonic dichloride, ethenyl-, which has a reported vertical IE of 11.24 eV from the same research group using the same methodology (photoelectron spectroscopy) [2]. The 1.54 eV lower IE for the P=S compound indicates a higher energy HOMO, directly implying that the target compound is more easily oxidized and will exhibit distinct reactivity with electron acceptors or in electrochemical environments compared to the P=O analog.
| Evidence Dimension | Vertical Ionization Energy (eV) |
|---|---|
| Target Compound Data | 9.70 |
| Comparator Or Baseline | Phosphonic dichloride, ethenyl- (CAS 1438-74-0): 11.24 eV |
| Quantified Difference | Δ = -1.54 eV |
| Conditions | Gas phase, photoelectron spectroscopy (Vertical value, Zverev, Islamov, et al., 1991) |
Why This Matters
This quantifiable electronic difference allows a scientific user to predict and exploit distinct redox and charge-transfer behavior, making the compound suitable for applications like battery electrolyte additives where a lower oxidation potential is crucial, while the oxygen analog would be inappropriate.
- [1] Zverev, V.V.; Islamov, R.G.; Khusainova, N.G. Photoelectron spectra and electronic structure of organophosphorus compounds. XI. Phosphorylated allenes and ethylenes. J. Gen. Chem. USSR 1991, 61, 2174. (Data for target compound via NIST). View Source
- [2] Zverev, V.V.; Islamov, R.G.; Khusainova, N.G. Photoelectron spectra and electronic structure of organophosphorus compounds. XI. Phosphorylated allenes and ethylenes. J. Gen. Chem. USSR 1991, 61, 2174. (Data for oxygen analog via NIST). View Source
